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Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

Cat. No.: B1145586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various cinnamic acid

derivatives, with a focus on antimicrobial, antifungal, and cytotoxic properties. While specific

quantitative experimental data for 2,5-Dimethylcinnamic acid is not readily available in the

public domain, this document summarizes the activities of other key cinnamic acids to provide

a valuable comparative context and discusses potential structure-activity relationships.

Quantitative Data Summary
The following table summarizes the reported biological activities of several cinnamic acid

derivatives against various microorganisms and cancer cell lines. This data is presented to

facilitate a comparative understanding of their potency.
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Compound Activity Type
Target
Organism/Cell
Line

Measurement Value

Cinnamic Acid Antifungal
Sclerotinia

sclerotiorum
EC50

9.37 - 42.54

µg/mL[1]

Cytotoxicity
HT-144

(Melanoma)
IC50 2.4 mM[2]

p-Coumaric Acid Antibacterial
Staphylococcus

epidermidis

Biofilm

Reduction
87.54% (±2.302)

Ferulic Acid Antibacterial
Staphylococcus

epidermidis

Biofilm

Reduction
83.98% (±2.628)

Caffeic Acid Antifungal Candida albicans MIC 128 µg/mL[3]

Methyl Caffeate Antifungal Candida albicans MIC 128 µg/mL[3]

Methyl 2-

Nitrocinnamate
Antifungal Candida albicans MIC 128 µg/mL[3]

Cinnamic Acid

Derivatives

(DM2)

Antibacterial
Staphylococcus

aureus
MIC 16-64 mg/L[4]

Cinnamic Acid

Derivatives

(DM8)

Antibacterial
Enterococcus

faecium
MIC50 32 mg/L[4]

4-

Methylcinnamic

acid linked to

OA-2-

chlorobenzyl

ester (Compound

44e)

Cytotoxicity
MCF-7 (Breast

Cancer)
IC50 1.79 µM[5]

Compound 44o Cytotoxicity
HeLa (Cervical

Cancer)
IC50 1.35 µM[5]
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Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.

Antimicrobial Activity: Broth Microdilution Assay for
Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a substance that prevents visible

growth of a microorganism.

Materials:

Test compounds (cinnamic acid derivatives)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

96-well microtiter plates

Standardized microbial inoculum (0.5 McFarland standard)

Spectrophotometer or microplate reader

Procedure:

Preparation of Test Compounds: Dissolve the cinnamic acid derivatives in a suitable solvent

(e.g., DMSO) to create a stock solution.

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the broth medium

directly in the 96-well plates to achieve a range of concentrations.

Inoculation: Add a standardized inoculum of the test microorganism to each well.

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria)

for 18-24 hours.

MIC Determination: The MIC is visually determined as the lowest concentration of the

compound that completely inhibits the growth of the microorganism. This can be confirmed

by measuring the optical density at 600 nm.
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Cytotoxicity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Materials:

Human cancer cell lines

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the cinnamic acid

derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals by metabolically active cells.

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The absorbance is directly proportional to the number of viable cells.

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell

growth, is calculated from the dose-response curve.
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Visualizing Experimental Workflows and Signaling
Pathways
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of cinnamic acid

derivatives.

Proposed Mechanism of Antifungal Action via CYP53
Inhibition
Some cinnamic acid derivatives have been shown to exert their antifungal activity by inhibiting

the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[6]
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Caption: Inhibition of the fungal CYP53 enzyme by cinnamic acid derivatives, disrupting

benzoate detoxification.

Discussion and Structure-Activity Relationship
The biological activity of cinnamic acid derivatives is significantly influenced by the nature and

position of substituents on the phenyl ring. For instance, the presence of hydroxyl groups, as

seen in caffeic and ferulic acids, often enhances antioxidant and antimicrobial properties.
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Esterification or amidation of the carboxylic acid group can also modulate activity, often by

increasing lipophilicity and thereby improving cell membrane penetration.[4]

While direct experimental data for 2,5-Dimethylcinnamic acid is scarce, some general

predictions can be made based on its structure. The presence of two methyl groups at the 2

and 5 positions will increase the lipophilicity of the molecule compared to unsubstituted

cinnamic acid. This could potentially enhance its ability to cross microbial cell membranes,

possibly leading to antimicrobial or antifungal activity. However, the steric hindrance from the

methyl groups might also affect its interaction with biological targets. Further experimental

studies are required to elucidate the specific biological activity profile of 2,5-Dimethylcinnamic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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